6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural framework, which combines a pyrazole ring fused with a pyrimidine ring. The presence of an amino group at the 6-position and a keto group at the 4-position further enhances its chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with formamide under reflux conditions. This reaction facilitates the formation of the fused pyrazolo[3,4-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Thieno[2,3-d]pyrimidin-4(3H)-one: A compound with a thieno ring fused to a pyrimidine ring
Uniqueness
6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of both an amino and a keto group. This structural arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
570409-64-2 |
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Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
6-amino-3,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H5N5O/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H2,(H3,6,8,9,11) |
InChI Key |
XJRHRAHPIRWUDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=C(NC2=O)N)N=N1 |
Origin of Product |
United States |
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